molecular formula C8H5F5O2 B14037874 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14037874
M. Wt: 228.12 g/mol
InChI Key: RINIPXVQXIPSNZ-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-4-1-5(10)7(11)6(2-4)15-8(12)13/h1-2,8H,3H2

InChI Key

RINIPXVQXIPSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)OCF

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring through a series of chemical reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution (SNAr) can replace fluorine atoms with nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene can be compared with other similar fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine and methoxy groups, influences its biological activity and potential applications.

Chemical Structure

The molecular formula for this compound is C8H6F5O2C_8H_6F_5O_2, with a molecular weight of approximately 228.12 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its fluorine atoms and methoxy groups. These interactions can modulate various biochemical pathways, influencing enzyme activity and receptor interactions. For instance, compounds with similar structures have been noted to exhibit significant effects on neurotransmitter systems and inflammatory pathways.

Biological Activity Overview

Research has indicated that this compound exhibits:

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effects of various fluorinated benzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited varying degrees of inhibition, with some derivatives showing MIC values in the low micromolar range.
  • Cancer Cell Line Studies : Research on structurally analogous compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of oxidative stress leading to cell death.
  • Agricultural Applications : A patent describes the use of similar fluorinated compounds as part of pesticidal mixtures. These mixtures demonstrated enhanced efficacy against common agricultural pests, indicating the potential for this compound in crop protection strategies .

Research Findings Summary Table

Study Type Findings Reference
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC values in low micromolar range
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells
Pesticidal EfficacyEnhanced insecticidal properties in agricultural settings

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